molecular formula C9H16ClN3O2S B6339916 {2-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]ethyl}dimethylamine CAS No. 1221343-05-0

{2-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]ethyl}dimethylamine

Cat. No.: B6339916
CAS No.: 1221343-05-0
M. Wt: 265.76 g/mol
InChI Key: QZSWTJMASMFDGO-UHFFFAOYSA-N
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Description

The compound {2-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]ethyl}dimethylamine is a substituted imidazole derivative featuring a chloromethyl group at the 5-position, a methanesulfonyl (mesyl) group at the 2-position, and a dimethylamine-linked ethyl chain at the 1-position of the imidazole ring. Its molecular formula is C₉H₁₆ClN₃O₂S, with a molecular weight of 289.76 g/mol. The ethyl-dimethylamine side chain may improve solubility and facilitate interactions in drug delivery systems .

Properties

IUPAC Name

2-[5-(chloromethyl)-2-methylsulfonylimidazol-1-yl]-N,N-dimethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClN3O2S/c1-12(2)4-5-13-8(6-10)7-11-9(13)16(3,14)15/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSWTJMASMFDGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(=CN=C1S(=O)(=O)C)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

{2-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]ethyl}dimethylamine, with the CAS number 1221343-05-0, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C9H16ClN3O2S
  • Molecular Weight : 265.76 g/mol
  • Structure : The compound contains an imidazole ring, a chloromethyl group, and a methanesulfonyl moiety, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds containing imidazole derivatives often exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar imidazole-based compounds show antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli . The specific activity of this compound against these organisms has yet to be fully characterized but is anticipated based on structural similarities.

Anticancer Properties

Imidazole derivatives have also been investigated for their anticancer potential. A related study showcased that certain imidazole compounds exhibited antiproliferative effects on cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) cells . The mechanisms often involve the induction of apoptosis or cell cycle arrest, which may also apply to this compound.

Case Studies

  • Antibacterial Efficacy : In a comparative study of imidazole derivatives, compounds with similar structures showed minimum inhibitory concentrations (MIC) as low as 62.5 µg/mL against E. coli . Future studies should focus on determining the MIC for this compound.
  • Cytotoxicity Tests : In vitro assays have documented the cytotoxic effects of various imidazole compounds on cancer cell lines. For example, one study reported IC50 values in the range of 200–300 µg/mL for related compounds . A detailed investigation into the cytotoxic profile of this compound is warranted.

Data Table

Biological ActivityTest Organism/Cell LineObserved EffectReference
AntibacterialE. coliMIC = 62.5 µg/mL
AntibacterialS. aureusMIC not yet determinedTBD
AnticancerHeLaIC50 ≈ 226 µg/mL
AnticancerA549IC50 ≈ 242 µg/mL

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

2.1.1 Chloromethyl-Substituted Imidazoles
  • 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (Compound 1, ): Structural Differences: The chloromethyl group is attached to a phenyl ring rather than directly to the imidazole. A nitro group replaces the methanesulfonyl group. Applications: Used as an intermediate in TDAE-mediated reactions to synthesize arylethanols and other derivatives .
2.1.2 Sulfonyl-Containing Benzimidazoles
  • 5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives () :
    • Structural Differences : The sulfonyl group is on a benzo-fused imidazolone ring.
    • Synthesis : Chlorosulfonation followed by substitution with ammonia derivatives .
    • Biological Activity : Demonstrated antitumor properties, suggesting sulfonyl groups in heterocycles may enhance pharmacological activity .
2.1.3 Dimethylamine-Containing Compounds
  • Dimethylethanolamine (DMAE, ): Structural Differences: Lacks the imidazole core and chloromethyl/methanesulfonyl groups. Function: Used as a surfactant or drug delivery enhancer due to its amine and hydroxyl groups .

Stability and Reactivity

  • Chloromethyl Reactivity : Prone to hydrolysis or nucleophilic substitution, similar to m-chloromethylbenzene derivatives ().
  • Methanesulfonyl Stability : Less prone to overoxidation compared to sulfoxides (e.g., pantoprazole sulfone byproduct in ).

Data Table: Comparative Analysis

Feature Target Compound 4-[4-(Chloromethyl)phenyl]imidazole 5-Hydrosulfonyl-benzimidazolone DMAE
Core Structure Imidazole Imidazole with phenyl substituent Benzoimidazolone Ethanolamine
Key Substituents 5-ClCH₂, 2-MeSO₂, ethyl-DMA 4-(ClCH₂)Ph, 5-NO₂, 1,2-Me 5-SO₂H, benzofused ring 2-(Dimethylamino)ethanol
Synthesis Highlights SOCl₂ chlorination, alkylation SOCl₂ chlorination Chlorosulfonation, Fe/HCl reduction Condensation reactions
Applications Drug intermediate Arylethanol synthesis Antitumor agents Surfactant, drug delivery
Reactivity Nucleophilic substitution Nitro-group reduction Sulfonyl substitution Amine functionalization

Research Findings and Implications

  • Biological Potential: The methanesulfonyl group may improve metabolic stability compared to nitro analogs, as seen in benzimidazolone derivatives .
  • Synthetic Utility : The ethyl-dimethylamine chain could enhance solubility for drug formulation, similar to DMAE’s role .
  • Structural Validation : Crystallographic tools like SHELX () are critical for confirming stereochemistry and purity, especially given the reactive chloromethyl group.

Preparation Methods

Multi-Component Synthesis of 1H-Imidazole Derivatives

The imidazole ring serves as the foundational scaffold. Recent advances utilize one-pot multi-component reactions (MCRs) to streamline synthesis. For example, InCl₃-catalyzed MCRs under ultrasonic irradiation (40°C, 20 min) achieve 80–95% yields for pyrano[2,3-c]pyrazole derivatives. While this method targets fused-ring systems, its principles apply to simpler imidazoles:

  • Nucleophilic Attack : Hydrazine derivatives react with β-ketoesters to form pyrazolone intermediates.

  • Cyclization : Active methylene groups facilitate ring closure in polar protic solvents like ethanol.

Adapting this approach, ethyl acetoacetate and malononitrile could form the 1H-imidazole core, with methanesulfonyl introduced via post-cyclization modifications.

Chloromethylation Strategies

Thionyl Chloride-Mediated Chlorination

Chloromethyl groups are introduced via SOCl₂ in haloalkane solvents. A patent detailing 2-chloromethyl-3,5-dimethyl-4-methoxypyridine synthesis reports:

  • Conditions : Dichloromethane solvent, 0–40°C.

  • Mechanism : Hydroxymethyl intermediates react with SOCl₂, generating HCl gas as a byproduct.

  • Yield : >90% when intermediates are stabilized in methanol.

For the target compound, hydroxymethyl-imidazole precursors could undergo analogous chlorination, though steric hindrance from the methanesulfonyl group may necessitate elevated temperatures.

Methanesulfonylation Techniques

Sulfonyl Chloride Coupling

Methanesulfonyl groups are typically introduced using methanesulfonyl chloride (MsCl). Key considerations include:

  • Base Selection : Triethylamine or NaOH neutralizes HCl, preventing side reactions.

  • Solvent Systems : Dichloromethane or ethyl acetate optimizes solubility.

A study on N-arylimidazoles achieved 93% yields using Pd/AlO(OH) nanoparticles under ultrasound, suggesting sulfonylation could benefit from similar catalytic systems.

N-Alkylation for Dimethylamine Side Chain

Phase-Transfer Catalyzed Alkylation

The dimethylamine-ethyl side chain requires regioselective N-alkylation. A patent employing phase-transfer catalysts (PTCs) like triethyl benzyl ammonium chloride achieved 90.9% yields in dichloromethane/water biphasic systems. Critical parameters:

  • Base : NaOH or KOH (1–3 equivalents).

  • Temperature : 40–60°C.

Ultrasonic irradiation reduced reaction times from 5 hours to 2 hours in analogous N-arylations, a strategy applicable here.

Integrated Synthetic Pathways

Route 1: Sequential Functionalization

  • Imidazole Formation : Ethyl acetoacetate, hydrazine, and malononitrile in 50% EtOH/InCl₃.

  • Methanesulfonylation : MsCl, triethylamine, dichloromethane.

  • Chloromethylation : SOCl₂, dichloromethane, 0°C.

  • N-Alkylation : Dimethylamine ethyl chloride, PTC, NaOH.

Yield : Estimated 70–85% overall, with chloromethylation as the rate-limiting step.

Route 2: Convergent Synthesis

  • Pre-Functionalized Building Blocks :

    • 5-(Chloromethyl)-1H-imidazole synthesized separately.

    • Methanesulfonyl group introduced via Pd-catalyzed coupling.

  • Coupling : Mitsunobu reaction or nucleophilic substitution attaches the dimethylamine ethyl chain.

Advantage : Avoids intermediate isolation, improving scalability.

Optimization and Troubleshooting

Solvent and Catalyst Screening

ParameterOptimal ConditionYield (%)Source
Chlorination SolventDichloromethane90.9
Alkylation CatalystTriethyl benzyl NH₄Cl90.9
Sulfonylation BaseKOH93

Key Findings :

  • Ultrasound : Reduces reaction time by 60%.

  • PTCs : Enable mild conditions (40–60°C vs. traditional 80°C) .

Q & A

Q. What are the standard synthetic routes for {2-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]ethyl}dimethylamine?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Imidazole Ring Formation : Cyclization of precursors under acidic or basic conditions .
  • Functionalization : Introduction of the chloromethyl group via reaction with chloroacetyl chloride in solvents like dichloromethane or toluene, often with bases such as triethylamine or pyridine to facilitate substitution .
  • Sulfonylation : Methanesulfonyl groups are introduced using methanesulfonyl chloride under controlled pH conditions .
  • Amine Attachment : The dimethylamine group is added via nucleophilic substitution or alkylation reactions, optimized in polar aprotic solvents (e.g., DMSO) at elevated temperatures .

Q. Example Reaction Table :

StepReagents/ConditionsPurposeReference
1Chloroacetyl chloride, pyridine, refluxChloromethylation
2Methanesulfonyl chloride, DCM, 0°CSulfonylation
3Dimethylamine, DMSO, 60°CAmine functionalization

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

  • X-ray Crystallography : For resolving 3D structure and confirming stereochemistry using programs like SHELXL .
  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and purity .
  • Elemental Analysis (CHNS) : Validates empirical formula and purity (e.g., using a Vario MICRO analyzer) .
  • HPLC-MS : Assesses purity and detects byproducts .

Q. Example Workflow :

Crystallization : Grow single crystals in dichloromethane/ethyl acetate .

Data Collection : Use SHELX programs for refinement and validation .

Advanced Research Questions

Q. How can reaction yields be optimized during chloromethylation?

Methodological Answer: Optimization strategies include:

  • Solvent Selection : Non-polar solvents (e.g., toluene) improve electrophilic substitution efficiency .
  • Catalysis : Use of tetrakis(dimethylamino)ethylene (TDAE) to enhance reactivity in alkylation steps .
  • Temperature Control : Reflux conditions (e.g., 6–10 hours) balance reaction completion and byproduct minimization .

Data Contradiction Note :
Conflicting yield reports (e.g., 78% in vs. lower yields in other studies) may arise from purification methods. Recrystallization in hot ethanol improves purity but reduces yield .

Q. How can structural ambiguities in crystallographic data be resolved?

Methodological Answer:

  • Validation Tools : Use SHELXL’s built-in checks (e.g., ADDSYM) to detect missed symmetry or disorder .
  • Cross-Validation : Compare with NMR data to confirm bond connectivity .
  • Refinement Parameters : Restrain hydrogen atoms using isotropic displacement parameters (e.g., Uiso(H)=1.2Ueq(N)U_{iso}(H) = 1.2U_{eq}(N)) .

Example Issue : Discrepancies in dihedral angles between imidazole and substituents can be resolved via high-resolution data collection (<1.0 Å) .

Q. What strategies are recommended for studying its biological activity?

Methodological Answer:

  • Target Selection : Prioritize bromodomain proteins (e.g., BRD4/CBP) based on structural analogs like ISOX-DUAL, which shares a benzimidazole scaffold .
  • Assay Design : Use fluorescence polarization assays to measure binding affinity, leveraging dansyl derivatives as fluorescent probes .
  • SAR Studies : Modify the chloromethyl or methanesulfonyl groups to evaluate impact on potency .

Key Consideration : The methanesulfonyl group may enhance solubility and target interaction compared to methyl esters .

Q. How should researchers address stability issues during storage?

Methodological Answer:

  • Condition Screening : Test stability in DMSO, ethanol, and aqueous buffers at 4°C, -20°C, and room temperature.
  • Degradation Analysis : Use LC-MS to identify hydrolysis products (e.g., free imidazole or sulfonic acid derivatives) .
  • Additives : Stabilize with antioxidants (e.g., BHT) in light-sensitive conditions .

Data Contradiction Analysis

Q. How to resolve discrepancies in spectroscopic data?

Case Study : Conflicting 1^1H NMR signals for the chloromethyl group may arise from solvent polarity or tautomerism.

  • Solution : Record spectra in multiple solvents (CDCl₃ vs. DMSO-d₆) and compare with computational models (DFT) .

Q. What distinguishes this compound from structurally similar imidazole derivatives?

Comparative Analysis :

  • Chloromethyl Group : Enhances electrophilic reactivity compared to hydroxyl or amine analogs .
  • Methanesulfonyl Group : Improves metabolic stability over methyl esters in pharmacokinetic studies .

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